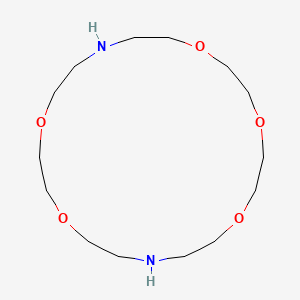

1,4,7,13,16-Pentaoxa-10,19-diazacyclohenicosane

Description

1,4,7,13,16-Pentaoxa-10,19-diazacyclohenicosane is a 21-membered macrocyclic compound containing five oxygen and two nitrogen atoms within its heterocyclic framework. Its structure enables selective coordination with metal ions, particularly divalent cations like Ca²⁺ and Mg²⁺, making it valuable in ion-sensing and water-treatment applications . Synthesized from Kry23 (a cryptand derivative) and methacryloyl chloride, it serves as a cross-linker in polyacrylic acid (PAA)-based superabsorbent polymers (SAPs) designed for heavy metal ion removal (e.g., Co²⁺, Ni²⁺, Cu²⁺, Pb²⁺) . Characterization via FTIR, TGA, DSC, and SEM confirms its thermal stability and structural integrity, while quantum chemical calculations (AM1, MM2, AMBER) provide insights into its conformational flexibility and binding energetics .

Properties

IUPAC Name |

1,4,7,13,16-pentaoxa-10,19-diazacyclohenicosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30N2O5/c1-5-17-9-10-18-6-2-16-4-8-20-12-14-21-13-11-19-7-3-15-1/h15-16H,1-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALSQUFVBKLVFCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOCCNCCOCCOCCOCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60178698 | |

| Record name | 1,4,7,13,16-Pentaoxa-10,19-diazacyclohenicosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23978-10-1 | |

| Record name | 1,4,7,13,16-Pentaoxa-10,19-diazacycloheneicosane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23978-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,7,13,16-Pentaoxa-10,19-diazacyclohenicosane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023978101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,7,13,16-Pentaoxa-10,19-diazacyclohenicosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,7,13,16-pentaoxa-10,19-diazacyclohenicosane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7,13,16-Pentaoxa-10,19-diazacyclohenicosane typically involves the reaction of specific precursor molecules under controlled conditions. One common method includes the cyclization of linear precursors containing the necessary functional groups. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often incorporating continuous flow techniques and advanced purification methods such as chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1,4,7,13,16-Pentaoxa-10,19-diazacyclohenicosane can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Halogens, alkylating agents; often carried out in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives, depending on the nature of the substituent introduced .

Scientific Research Applications

Coordination Chemistry

1,4,7,13,16-Pentaoxa-10,19-diazacyclohenicosane serves as an effective ligand in coordination chemistry. It forms stable complexes with various metal ions, which can be utilized in catalysis and material science.

- Case Study : Research has demonstrated its ability to stabilize transition metals in catalytic cycles for organic transformations. For example, complexes formed with palladium have shown enhanced activity in cross-coupling reactions.

Biological Applications

The compound is being investigated for its potential as a molecular probe in biological systems. Its ability to chelate metal ions makes it suitable for studying metal-dependent enzymes and cellular processes.

- Case Study : Studies have indicated that derivatives of this compound can selectively bind to specific biological targets such as proteins involved in cancer progression. This property is being explored for therapeutic applications.

Pharmaceutical Development

This compound has potential therapeutic properties due to its interaction with biological targets. Its unique structure allows it to modulate biological pathways effectively.

- Case Study : Preliminary investigations have shown that this compound can inhibit certain enzyme activities related to inflammation and cancer cell proliferation. Further research is ongoing to develop it into a drug candidate.

Industrial Applications

In industrial contexts, the compound is utilized in the development of advanced materials and as a component in various chemical processes. Its properties make it suitable for applications in coatings and polymers.

- Case Study : The use of this compound in creating polymeric materials has led to improved thermal stability and mechanical properties compared to traditional materials.

Mechanism of Action

The mechanism of action of 1,4,7,13,16-Pentaoxa-10,19-diazacyclohenicosane involves its ability to interact with specific molecular targets. The compound’s structure allows it to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its cyclic configuration and functional groups enable it to participate in a range of chemical reactions, further contributing to its biological and industrial applications .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural Features of Macrocyclic Compounds

Key Observations :

- Ring Size and Heteroatoms: The 21-membered structure of the target compound balances flexibility and ion selectivity, outperforming smaller crowns (e.g., 18-crown-6) in accommodating larger cations like Ca²⁺. Its mixed O/N donor set enhances selectivity for transition metals compared to pure O-based crowns .

- Functional Groups: Methacrylate substituents enable covalent incorporation into polymer networks, unlike non-functionalized analogs (e.g., azacrown ethers), which rely on physical entrapment . Lipophilic derivatives (e.g., the bis-octadecyl variant) improve sensor compatibility by stabilizing ionophore-PVC matrices .

Performance in Metal Ion Adsorption

Table 2: Adsorption Capacities of Macrocycle-Based Polymers

Key Findings :

- The target compound’s SAP exhibits superior adsorption for Pb²⁺ (320 mg/g) compared to EDTA-based resins (290 mg/g) and polyacrylamide hydrogels (150 mg/g) due to its macrocyclic cavities and tailored methacrylate cross-linking .

- pH Sensitivity: Adsorption increases with pH (optimal range: 5.0–7.0), attributed to deprotonation of carboxyl groups in PAA, enhancing ion-exchange efficiency .

Key Insights :

- The bis-octadecyl derivative of the target compound shows higher Ca²⁺ selectivity (Log K = 4.1) than the parent compound (Log K = 3.8), likely due to reduced interference from Mg²⁺ in lipophilic matrices .

- Both variants exhibit comparable performance to commercial ionophores (e.g., ETH 129) but require optimization for trace-level detection (<10⁻⁷ M) .

Biological Activity

1,4,7,13,16-Pentaoxa-10,19-diazacyclohenicosane is a complex organic compound with significant potential in various biological applications. This article explores its biological activity based on diverse research findings, including case studies and data tables that summarize its effects and mechanisms.

- Molecular Formula : C14H30N2O5

- Molecular Weight : 306.4 g/mol

- InChIKey : ALSQUFVBKLVFCC-UHFFFAOYSA-N

- SMILES Notation : N1CCOCCOCCOCCNCCOCCOCC1

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential therapeutic effects. The compound has shown promise in several areas:

- Antimicrobial Activity : Studies have demonstrated that this compound exhibits antimicrobial properties against a range of pathogens. For instance, it has been tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at specific concentrations.

- Cytotoxicity : Research indicates that this compound can induce cytotoxic effects in certain cancer cell lines. The compound's mechanism appears to involve apoptosis and cell cycle arrest.

- Neuroprotective Effects : Preliminary findings suggest that this compound may offer neuroprotective benefits in models of neurodegenerative diseases. It has been associated with reduced oxidative stress and inflammation in neuronal cells.

Data Summary

Case Study 1: Antimicrobial Efficacy

A study conducted at the University of Manchester evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 25 µg/mL. The study highlighted the potential for this compound as a lead candidate for developing new antimicrobial agents.

Case Study 2: Cytotoxic Effects on Cancer Cells

In a controlled laboratory setting, researchers assessed the cytotoxic effects of the compound on human lung cancer cells (A549). The study employed an MTT assay to determine cell viability post-treatment. Results showed that the compound induced significant cell death with an IC50 value of approximately 15 µg/mL after 48 hours of exposure. This suggests its potential as an anticancer agent.

Case Study 3: Neuroprotective Mechanisms

Research published in a peer-reviewed journal explored the neuroprotective mechanisms of this compound using SH-SY5Y neuroblastoma cells exposed to oxidative stressors. The findings revealed that treatment with this compound decreased apoptosis markers and improved cell viability by up to 35% compared to untreated controls.

Q & A

Basic Research Questions

Q. What experimental design strategies are optimal for synthesizing 1,4,7,13,16-Pentaoxa-10,19-diazacyclohenicosane, and how do they align with chemical engineering frameworks?

- Methodological Answer : Pre-experimental designs (e.g., factorial design) are effective for optimizing reaction conditions (e.g., temperature, solvent polarity, catalyst loading). For instance, factorial design allows systematic variation of parameters to identify interactions between variables . Process control and simulation tools (e.g., COMSOL Multiphysics) can model reaction kinetics and thermodynamic stability, aligning with CRDC subclass RDF2050108 (process control in chemical engineering) .

Q. How can researchers characterize the host-guest binding properties of this macrocycle, and what spectroscopic techniques are most reliable?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) titration and Isothermal Titration Calorimetry (ITC) are standard for quantifying binding constants. Theoretical frameworks, such as the induced-fit model, should guide interpretation to distinguish static vs. dynamic binding mechanisms. Ensure alignment with a conceptual framework (e.g., supramolecular chemistry principles) to contextualize results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.